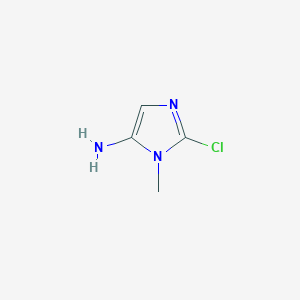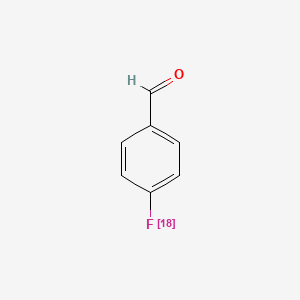![molecular formula C12H21ClN2O3 B13569860 Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B13569860.png)
Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. Its unique structure, which includes a tert-butyl group and a chlorocarbonyl functional group, makes it a valuable building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorocarbonyl compounds under controlled conditions. One common method involves the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with chlorocarbonyl methylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorocarbonyl group, resulting in the formation of secondary amines.
Oxidation Reactions: Oxidation of the compound can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while reduction can produce a secondary amine. Oxidation may result in the formation of carboxylic acids or other oxidized derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Medicine: It serves as an intermediate in the development of drugs for various therapeutic areas, including pain management and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in therapeutic effects or biological responses .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate:
Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate: Employed in the synthesis of various organic compounds and materials.
Uniqueness
Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate is unique due to its combination of a chlorocarbonyl group and a piperidine ring, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of a wide range of compounds with diverse applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C12H21ClN2O3 |
|---|---|
Peso molecular |
276.76 g/mol |
Nombre IUPAC |
tert-butyl 4-[carbonochloridoyl(methyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-7-5-9(6-8-15)14(4)10(13)16/h9H,5-8H2,1-4H3 |
Clave InChI |
SVHOUHMUBXXSGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


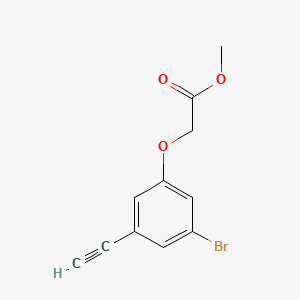
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)
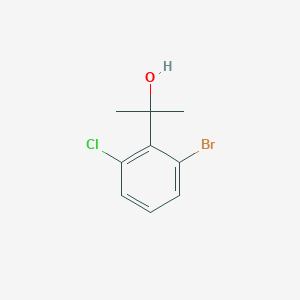
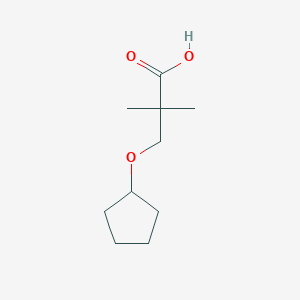
![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)
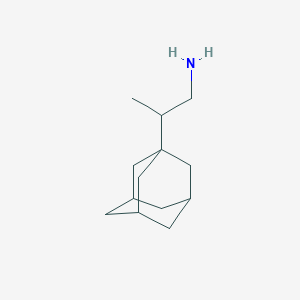
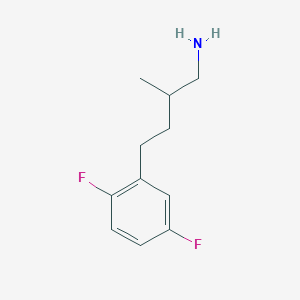
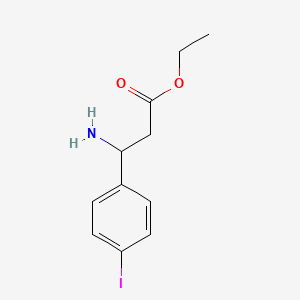
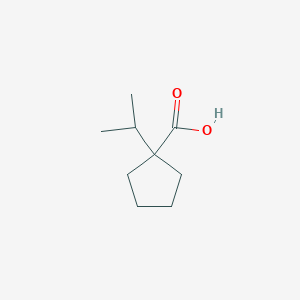
![4-Acetyl-N-[3-(2-Amino-2-Oxoethoxy)phenyl]-3-Ethyl-5-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B13569828.png)
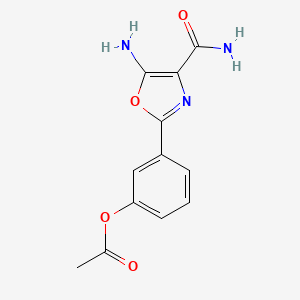
![3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide](/img/structure/B13569830.png)
